2-Fluoro-3-phenylaniline
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Overview
Description
2-Fluoro-3-phenylaniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom at the second position and a phenyl group at the third position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-phenylaniline typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 2-fluoroaniline.
Friedel-Crafts Alkylation: 2-Fluoroaniline undergoes Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-phenylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylaniline depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Molecular Targets and Pathways: The exact molecular targets and pathways involved vary depending on the biological system and the specific application being studied.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the phenyl group at the third position, resulting in different chemical and biological properties.
3-Fluoroaniline: Has the fluorine atom at the third position instead of the second, leading to variations in reactivity and applications.
2-Phenylaniline: Does not contain the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: 2-Fluoro-3-phenylaniline is unique due to the combined presence of both the fluorine atom and the phenyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10FN |
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Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-fluoro-3-phenylaniline |
InChI |
InChI=1S/C12H10FN/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
SKBOXXLOYZPVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
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